Vinyl Chloride

Catalog No.
S539997
CAS No.
9002-86-2
M.F
C2H3Cl
C2H3Cl
H2C=CHCl
M. Wt
62.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl Chloride

CAS Number

9002-86-2

Product Name

Vinyl Chloride

IUPAC Name

chloroethene

Molecular Formula

C2H3Cl
C2H3Cl
H2C=CHCl

Molecular Weight

62.50 g/mol

InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2

InChI Key

BZHJMEDXRYGGRV-UHFFFAOYSA-N

SMILES

C=CCl

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Slightly soluble (NTP, 1992)
In water, 8.8X10+3 mg/L at 25 °C
In water, 2700 mg/L
Soluble in ethanol; very soluble in ethyl ether
Soluble in carbon tetrachloride and benzene
Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents.
HIGH MOL WT UNMODIFIED PVC SOL IN: CYCLOHEXANONE; METHYL CYCLOHEXANONE; DIMETHYL FORMAMIDE; NITROBENZENE; TETRAHYDROFURAN; ISOPHORONE; MESITYL OXIDE
LOW MOL WT PVC POLYMERS SOL IN: DIPROPYL KETONE; METHYL AMYL KETONE; METHYL ISOBUTYL KETONE; ACETONYLACETONE; METHYL ETHYL KETONE; DIOXANE; METHYLENE CHLORIDE
Solubility in water, g/l at 25 °C: 1.1 (poor)
Solubility in water: very poor
(77 °F): 0.1%

Synonyms

Polyvinyl chloride; Chloroethylene homopolymerise;

Canonical SMILES

C=CCl

The exact mass of the compound Vinyl chloride is 62.5 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Vinyl chloride (CAS: 9002-86-2), commonly referred to as VCM, is a highly reactive, liquefied gaseous organochlorine monomer utilized almost exclusively as a bulk precursor for addition polymerization. From a procurement perspective, VCM is valued for its dual-functional structure: the reactive vinyl group enables rapid free-radical polymerization, while the electronegative chlorine atom imparts critical downstream properties such as chemical resistance, rigidity, and inherent flame retardancy to the resulting polymer matrix [1]. Unlike specialty synthons, VCM is typically procured in bulk under pressurized liquid conditions (vapor pressure of 2.5 to 5 bar at ambient temperature) and requires stringent purity controls to prevent premature polymerization or the formation of structural defects, such as allylic or tertiary chlorines, during the polymerization cycle [2].

Substituting vinyl chloride with closely related olefinic or halogenated monomers fundamentally alters both processability and end-product viability. Replacing VCM with unhalogenated ethylene yields polyethylene, which entirely lacks the inherent flame retardancy and chemical resistance required for structural applications [1]. Conversely, substituting VCM with the more heavily halogenated vinylidene chloride (1,1-dichloroethylene) produces a homopolymer (PVDC) that degrades thermally before it reaches its melting point, rendering it impossible to process via standard extrusion without extensive copolymerization [2]. Furthermore, attempting to use vinyl acetate as a primary substitute results in highly flexible, moisture-sensitive polymers with low glass transition temperatures, failing to provide the rigid, durable matrix characteristic of poly(vinyl chloride) [3].

Thermodynamic Output During Polymerization

The thermodynamic profile of VCM during polymerization dictates industrial reactor cooling requirements and safety margins. VCM exhibits a highly exothermic heat of polymerization (ΔHp) of approximately -22.9 kcal/mol, which is significantly higher than that of heavily sterically hindered analogs like vinylidene chloride (ΔHp = -14.0 kcal/mol) [1]. This elevated heat release is attributed to the reduction of repulsion between non-bonding electrons on the electronegative chlorine atom upon conversion from a monomeric to a polymeric state [1].

Evidence DimensionHeat of Polymerization (ΔHp)
Target Compound Data-22.9 kcal/mol
Comparator Or BaselineVinylidene Chloride (-14.0 kcal/mol)
Quantified DifferenceVCM releases 8.9 kcal/mol more heat during polymerization than vinylidene chloride.
ConditionsStandard bulk/suspension polymerization thermodynamic calculations.

Procurement and process engineers must size reactor cooling capacities specifically for VCM's high exothermicity to prevent thermal runaway and structural defects in the polymer.

End-Product Flame Retardancy and Limiting Oxygen Index (LOI)

A primary procurement driver for VCM over standard olefins is the inherent flame retardancy of its resulting homopolymer. Poly(vinyl chloride) produced from VCM achieves a Limiting Oxygen Index (LOI) of 44–49%, classifying it as a self-extinguishing material [1]. Because standard atmospheric oxygen is only 21%, the VCM-derived matrix cannot sustain combustion in normal air, unlike unhalogenated commodity plastics that burn readily [1]. This intrinsic property eliminates the need for high loadings of costly external flame-retardant additives.

Evidence DimensionLimiting Oxygen Index (LOI) of homopolymer
Target Compound DataLOI = 44–49%
Comparator Or BaselineAtmospheric oxygen concentration (Baseline = 21%)
Quantified DifferencePVC requires more than double the atmospheric oxygen concentration to sustain combustion.
ConditionsRigid PVC formulation, standard LOI testing (ASTM D2863 / ISO 4589-2).

Buyers selecting monomers for construction or electrical materials prioritize VCM to achieve stringent fire safety certifications without the cost of heavy additive compounding.

Homopolymer Thermal Processability vs. Heavily Halogenated Analogs

When evaluating chlorinated monomers, VCM offers a critical manufacturability advantage over vinylidene chloride (VDC). While VCM can be homopolymerized into PVC and successfully melt-processed using standard thermal stabilizers, the homopolymer of VDC (PVDC) lacks the intrinsic thermal stability required for processing [1]. PVDC degrades before reaching its melting point, meaning VDC must be copolymerized to be commercially viable for fabrication, whereas VCM can be utilized as a 100% homopolymer base [1].

Evidence DimensionHomopolymer melt-processability
Target Compound DataHomopolymer is commercially melt-processable with standard stabilizers
Comparator Or BaselineVinylidene Chloride (Homopolymer is not commercially processable due to thermal degradation)
Quantified DifferenceVCM allows for 100% homopolymer utilization in extrusion, whereas VDC requires significant comonomer dilution (e.g., 13% VCM) to survive processing.
ConditionsStandard industrial melt extrusion and fabrication.

Procurement teams can source VCM as a standalone monomer for rigid structural plastics, whereas VDC must be procured alongside comonomers to ensure downstream processability.

Monomer Reactivity Ratios in Copolymerization

In the production of internally plasticized copolymers, the reactivity of VCM significantly outpaces that of common comonomers like vinyl acetate (VAc). During free-radical copolymerization, VCM is preferentially incorporated into the growing polymer chain at the early stages of the reaction due to its higher reactivity ratio [1]. If the total monomer charge is added collectively, this reactivity mismatch leads to compositional drift and heterogeneous polymer properties [2]. Consequently, industrial processes must employ continuous or staged feeding of VCM to maintain a uniform VCM/VAc ratio [2].

Evidence DimensionRelative monomer reactivity in free-radical copolymerization
Target Compound DataHigher reactivity, preferentially consumed early in reaction
Comparator Or BaselineVinyl Acetate (Lower reactivity, slower incorporation)
Quantified DifferenceVCM's higher reactivity necessitates a staged feed ratio (e.g., 4:1 to 1:1 initial vs. continuous addition) to achieve a uniform 5-7 wt% VAc copolymer.
ConditionsEmulsion or microemulsion free-radical copolymerization systems.

Understanding VCM's dominant reactivity dictates the procurement of specialized continuous-feed reactor systems to ensure batch-to-batch reproducibility in copolymer manufacturing.

Production of Inherently Flame-Retardant Construction Materials

Because VCM yields a homopolymer with an exceptionally high Limiting Oxygen Index (44-49%), it is a primary monomer procured for manufacturing rigid pipes, siding, and electrical conduit. Procurement of VCM for these applications ensures the final products are self-extinguishing and meet strict building fire codes without requiring expensive, secondary flame-retardant compounding[1].

Synthesis of High-Barrier Packaging Copolymers

While vinylidene chloride (VDC) provides excellent barrier properties, its homopolymer cannot be melt-processed. VCM is therefore procured as a required comonomer (typically around 13-20% content) to copolymerize with VDC, creating processable barrier resins (such as Saran) used in food and pharmaceutical packaging [2].

Manufacture of Internally Plasticized Flooring and Coatings

VCM is copolymerized with vinyl acetate to produce resins with lower processing temperatures and improved flexibility compared to rigid PVC. Due to VCM's higher reactivity, manufacturers procure both monomers but must utilize staged-feed reactor technologies to ensure uniform incorporation, resulting in high-quality resins for vinyl flooring, plastisols, and industrial coatings [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Polyvinyl chloride latex is a viscous white liquid. A 51% by mass emulsion of polyvinyl chloride in water. (NTP, 1992)
Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals.
Pellets or Large Crystals; Gas or Vapor; Other Solid; Liquid
Other Solid
Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH]
Viscous white liquid; [CAMEO]
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
WHITE POWDER OR PELLETS.
Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations.
Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas]
WHITE THERMOPLASTIC SUBSTANCE
PLASTIC SOLID
UNMODIFIED, RIGID PVC IS TRANSPARENT, COLORLESS TO AMBER; PLASTICIZED (NONRIGID) PVC IS TRANSPARENT, COLORLESS TO AMBER

XLogP3

1.5

Exact Mass

61.9923278 g/mol

Monoisotopic Mass

61.9923278 g/mol

Boiling Point

7 °F at 760 mmHg (NTP, 1992)
-13.8 °C
-13 °C
7 °F

Flash Point

greater than 200 °F (NTP, 1992)
-110 °F (NTP, 1992)
-78 °C
Gas (-108.4 °F (-78 °C)) - open cup.
-78 °C (-112 °F) - closed cup
-78 °C c.c.
-110 °F
NA (Gas)

Heavy Atom Count

3

Vapor Density

2.21 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air)
2.15 (Air = 1)
Relative vapor density (air = 1): 2.2
2.21

Density

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float
0.9106 g/cu cm at 20 °C
1.406
Density (vapour at 15 °C): 8 g/l
Relative density (water = 1): 0.9 (liquid)
1.41 g/cm³
0.969 at 8.6 °F
2.21(relative gas density)

Odor

Ethereal odor
Mild, sweet odor
Pleasant odor at high concentrations
ODORLESS

Odor Threshold

Odor Threshold Low: 10.0 [ppm]
Odor Threshold High: 20.0 [ppm]
Odor threshold from AIHA

Decomposition

When heated to decomposition is emits highly toxic fumes of /chloride/.
WHEN HEATED TO DECOMP, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN CHLORIDE AND PHOSGENE/.

Appearance

Solid powder

Melting Point

-245 °F (NTP, 1992)
-153.84 °C
NOTCHED IZOD IMPACT STRENGTH: 0.4-2.0 FT LB/IN; ROCKWELL HARDNESS: R110-R120; HEAT DISTORTION 264 LB/SQ IN: 60-80 °C; SPECIFIC HEAT: 0.2-0.28 CAL/G; LINEAR THERMAL EXPANSION COEFFICIENT, 1X10-5; 5.0-18 °C; MAX CONTINUOUS SERVICE TEMP: 70-74 °C; /UNMODIFIED, RIGID PVC/
-154 °C
-256 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WD06X94M2D

Related CAS

26793-37-3
25037-47-2
9002-86-2

Mechanism of Action

Vinyl chloride carcinogenicity occurs via a genotoxic pathway and is understood in some detail. Vinyl chloride is metabolized to a reactive metabolite, probably chloroethylene oxide, which is believed to be the ultimate carcinogenic metabolite of vinyl chloride. The reactive metabolite then binds to DNA, forming DNA adducts that, if not repaired, ultimately lead to mutations and tumor formation.
There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.

Vapor Pressure

3877.5 mmHg (USCG, 1999)
2980 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 334
3.3 atm

Impurities

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride.
Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization.
The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.
ACETYLENE <2.0 ppm; ACIDITY, AS HCL BY wt <0.5 ppm; ALKALINITY, AS NaOH BY wt <0.3 ppm; BUTADIENE <6.0 ppm; 1-BUTENE <3.0 ppm; 2-BUTENE <0.5% ppm; ETHYLENE <4.0 ppm; ETHYLENE DICHLORIDE (EDC) <10.0 ppm; PROPYLENE <8.0 ppm; IRON, BY wt <0.25 ppm/IMPURITY LEVEL IN VINYL CHLORIDE/
SMALL AMOUNT OF UNPOLYMERIZED VINYL CHLORIDE

Absorption Distribution and Excretion

Vinyl chloride dissolved in either oil or water when administered to rats by gavage, was absorbed extremely rapidly. Peak blood serum concentrations of vinyl chloride were observed within 10 minutes of dosing.
Pulmonary absorption of vinyl chloride in humans appeared to be rapid and the percentage absorbed was independent of the concentration inhaled. ... Adult male volunteers exposed for 6 hr to 2.9, 5.8, 11.6 or 23.1 ppm (7.5, 15, 30 or 60 mg/cu m) by gas mask retained on average approximately 42% of inhaled vinyl chloride. Pulmonary uptake is determined in part by the blood:air partition coefficient, which is 1.16 for vinyl chloride.
Animal data have demonstrated that pulmonary and gastrointestinal absorption of vinyl chloride occurs readily and rapidly. On the contrary, dermal absorption of airborne vinyl chloride is probably not significant. In monkeys, ... only 0.023-0.031% of the total available vinyl chloride was absorbed by the dermal route, whereas absorption in rats was virtually complete following single oral doses (44-92 mg/kg bw) of vinyl chloride in aqueous solution. When rats were exposed to initial concentrations of < 260 mg/cu m (100 ppm), about 40% of inhaled (14)C-vinyl chloride was absorbed by the lung.
The main routes of elimination of vinyl chloride and its metabolites are exhalation and urinary excretion, respectively. Accordingly, thiodiglycolic acid has been reported to be the major metabolite of vinyl chloride detected in the urine of exposed workers. Urinary levels of thiodiglycolic acid were correlated with levels of vinyl chloride in the air at concentrations of > 5 ppm.
For more Absorption, Distribution and Excretion (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.
INGESTED AND RECTALLY ABSORBED PVC PARTICLES (5-100 UM) WERE FOUND TO BE TRANSPORTED BY BOTH THE LYMPHATIC AND THE PORTAL SYSTEM FROM THE INTESTINAL WALL OF RATS, GUINEA-PIGS, RABBITS, CHICKENS, DOGS AND PIGS.
PARTICLES OF POLYVINYL CHLORIDE HAVE BEEN DETECTED IN SEDIMENTS OF BLOOD, BILE, URINE, AND CEREBROSPINAL FLUID FROM ANIMALS THAT HAD BEEN FED PARTICLES OF 5-110 UM.

Metabolism Metabolites

Vinyl chloride is primarily and rapidly metabolized in the liver, and this metabolism is saturable. ...The first step in the metabolism of vinyl chloride is oxidation, which is predominantly mediated by human cytochrome P450 (CYP) 2E1, to form the highly reactive chloroethylene oxide, which can spontaneously rearrange to chloroacetaldehyde. ... Conjugation of chloroethylene oxide and chloroacetaldehyde with glutathione (GSH) eventually leads to the major urinary metabolites N-acetyl-S-(2-hydroxyethyl)cysteine and thiodiglycolic acid. Chloroethylene oxide and chloroacetaldehyde can also be detoxified to glycolaldehyde by microsomal epoxide hydrolase (mEH) and to the urinary metabolite chloroacetic acid by aldehyde dehydrogenase 2 (ALDH2), respectively.
Following oral administration of (14)C-vinyl chloride, (14)C-carbon dioxide, (14)C-labelled urea and glutamic acid were identified as minor metabolites.
After inhalation of (14)C vinyl chloride by rats ... three urinary metabolites have been detected: N-acetyl-S-(2-hydroxyethyl)cysteine, thiodiglycolic acid, and an unidentified substance.
The principal (14)C urinary metabolites of orally administered (14)C-vinyl chloride, in the male rat, are N-acetyl-S-(2 hydroxyethyl)cysteine, N-acetyl-S-vinylcysteine and thiodiglycollic acid and lesser amounts of urea, glutamic acid, chloracetic acid and traces of methione and serine. The proportions of the three major urinary metabolites in the rat appear to be unaffected by either the dose, or the route of administration.
For more Metabolism/Metabolites (Complete) data for Vinyl chloride (10 total), please visit the HSDB record page.
VINYL CHLORIDE has known human metabolites that include 2-Chlorooxirane.
Vinyl chloride absorbed primarily via inhalation or ingestion is rapidly distributed throughout the body. It is metabolized mainly in the liver by cytochrome P-450 monooxygenases, first into chloroethylene oxide, then into chloroacetaldehyde, which are the main toxic metabolites. Chloroacetaldehyde is further converted into chloroethanol and monochloroacetic acid. Detoxification occurs in conjunction with glutathione, producing mainly thiodiglycolic acid, which is excreted in the urine. At high doses vinyl chloride may also be excreted by exhalation. (L3, T5)

Associated Chemicals

Chloroethylene oxide;7763-77-1

Wikipedia

Vinyl chloride
Carbofuran

Biological Half Life

Based on limited data: fairly rapid; [TDR, p. 1224]
The pattern of pulmonary elimination of 10 and 1000 ppm vinyl chloride was described by apparently similar first-order kinetics, with half-lives of 20.4 and 22.4 minutes respectively. The half lives for the initial phase of excretion of (14)C radioactivity in urine were 4.6 and 4.1 hours, respectively.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes
Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens, Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

(1) Dehydrochlorination of ethylene dichloride; (2) reaction of acetylene and hydrogen chloride, either as liquids or gases.
Prepared from ethylene dichloride and alcoholic potassium; ... by halogenation of ethylene.
The catalytic hydrochlorination of acetylene is possible in either the gaseous or the liquid phase. The gas-phase reaction dominates in industrial processes. In this process the gaseous reactants are brought into contact with the catalyst at slightly increased pressure (0.1-0.3 MPa) and 100-250 °C (contact time 0.1-1 seconds) and then are quenched and partially liquefied. The reaction products are separated, recycled, or submitted to final purification.
In the crack gas processes for vinyl chloride manufacture, unpurified acetylene produced by high-temperature cracking of naphtha or methane is used. These processes are advantageous in that they do not require the cost-intensive separation of acetylene-ethylene mixtures. The crack gas is fed directly to the hydrochlorinator, and the acetylene is converted to vinyl chloride, which is then separated from the remaining constituents. Because all of the acetylene is consumed, the remaining ethylene is more easily separated, or it can be introduced to a direct chlorination stage, where it is chlorinated to 1,2-dichloroethane, which is subsequently cracked to vinyl chloride. Because almost equimolar amounts of ethylene and acetylene can be achieved in the crack gas, the process can be balanced for chlorine.
BAUMANN, ANN 163, 308 (1872); SCHOENFELD, US PATENT 2,168,808 (1937 TO BF GOODRICH CO).
PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE IN PRESENCE OF INITIATORS SUCH AS 0.1-0.5% BENZOYL PEROXIDE. POLYMERIZATION IS CARRIED OUT CONTINUOUSLY OR INTERMITTENTLY IN ROTATING AUTOCLAVES.
...MANUFACTURED BY DISSOLVING BLOWING AGENT IN POLYMER MELT & DEPRESSURIZING.
PVC IS PRODUCED BY POLYMERIZATION OF VINYL CHLORIDE. MASS OR BULK POLYMERIZATION PROCESS ADDS FREE-RADICAL INITIATORS INTO THE LIQUID VC MONOMER IN TWO-STAGE PROCESS. SUSPENSION POLYMERIZATION DISPERSES VC MONOMER FINELY IN WATER, THEN STARTS THE POLYMERIZATION BY MONOMER-SOLUBLE INITIATORS. SUSPENSION POLYMERIZATION IS USED FOR AN ESTIMATED 82% OF US PRODUCTION

General Manufacturing Information

Primary Metal Manufacturing
Plastics Material and Resin Manufacturing
Petrochemical Manufacturing
Synthetic Rubber Manufacturing
Ethene, chloro-: ACTIVE
Ethene, chloro-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Because it has been confirmed that vinyl chloride monomer is a human and animal carcinogen, sale of propellants and all aerosols containing it was banned in 1974.
The most important vinyl monomer.
Dichloroethane used for pyrolysis to vinyl chloride must be of purity greater than 99.5 wt % because cracking process is highly susceptible to inhibition. It must also be dry to prevent excessive corrosion.
IF HEATED TO APPROX 160 °C, IT DISINTEGRATES WITH RELEASE OF HYDROGEN CHLORIDE.
CHEM RESISTANCE OF PLASTICIZED (NON RIGID) PVC: TO WEAK MINERAL ACIDS IS FAIR TO GOOD; TO STRONG MINERAL ACIDS IS FAIR TO GOOD; TO CONCN OXIDIZING ACIDS IS POOR TO FAIR; TO WEAK ALKALIES, FAIR TO GOOD; TO STRONG ALKALIES IS FAIR TO GOOD; TO ALCOHOLS IS FAIR; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS POOR; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL & MINERAL OILS IS POOR
CHEM RESISTANCE OF UNMODIFIED (RIGID) PVC: TO WEAK MINERAL ACIDS IS EXCELLENT; TO STRONG MINERAL ACIDS IS GOOD TO EXCELLENT; TO CONCN OXIDIZING ACIDS IS FAIR TO GOOD; TO STRONG ALKALIES IS GOOD; TO ALCOHOLS IS EXCELLENT; TO KETONES IS POOR; TO ESTERS IS POOR; TO ALIPHATIC HYDROCARBONS IS EXCELLENT; TO AROMATIC HYDROCARBONS IS POOR; TO VEGETABLE, ANIMAL, MINERAL OILS IS EXCELLENT
FIRE HAZARD OF FOAM RESINS CAN BE REDUCED TO CERTAIN DEGREE BY INCORPORATING FIRE-RETARDANT ADDITIVES SUCH AS HALOGEN &/OR PHOSPHORUS COMPD INTO POLYMER. /FOAM RESINS/
For more General Manufacturing Information (Complete) data for POLYVINYL CHLORIDE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: NIOSH 1007, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.04 ug per sample.
Method: OSHA 75; Procedure: gas chromatography with flame ionization detector; Analyte: vinyl chloride; Matrix: air; Detection Limit: 0.020 ppm (0.051 mg/cu m).
Method: USGS-NWQL O-4127-96; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: surface- or ground-water; Detection Limit: 0.057 ug/L.
Method: USGS-NWQL O-3115; Procedure: gas chromatography/mass spectrometry; Analyte: vinyl chloride; Matrix: water and water suspended-sediment; Detection Limit: 3 ug/L.
For more Analytic Laboratory Methods (Complete) data for Vinyl chloride (18 total), please visit the HSDB record page.
A RAPID AND SIMPLE WAY OF IDENTIFYING FIFTEEN PACKAGING FILMS, INCLUDING PVC, HAS BEEN DESCRIBED IN WHICH THE FILMS WERE TREATED WITH TEN DIFFERENT SOLVENTS AND THE SOLUBILITY AND PHYSICAL APPEARANCE OF THE FILM AT ROOM TEMPERATURE AND AT THE BOILING-POINTS OF THE SOLVENTS WERE NOTED. VAN GIESON P; PACKAGE ENG 14: 76 (1969).
PLASTICS, INCLUDING PVC, HAVE BEEN IDENTIFIED BY MEASUREMENT OF THE PH OF AN AQUEOUS SOLUTION OF THE PYROLYSIS PRODUCTS, FOLLOWED BY THIN-LAYER CHROMATOGRAPHY, AND BY REACTION OF PVC WITH PYRIDINE. BRAUN D, NIXDORF G; KUNSTSTOFFE 62: 187 (1972).
A SIMPLE, FAST & ACCURATE CHROMATOGRAPHIC METHOD WAS ESTABLISHED FOR THE QUANTITATION OF POLYNUCLEAR AROMATIC HYDROCARBONS IN SMOKE PARTICULATES OBTAINED FROM PYROLYSIS & COMBUSTION OF POLY(VINYL CHLORIDE) UNDER SIMULATED FIRE CONDITIONS.

Clinical Laboratory Methods

A luminescent nanoprobe based on a lanthanide-transition heterometallic metal-organic framework (MOF) is first designed for specific detection of urinary thiodiglycolic acid (TDGA) which is the biomarker of carcinogenic vinyl chloride monomer (VCM) and represents the internal dose of human exposure to VCM. The nanoprobe demonstrates high selectivity to TDGA with about 27.5-fold luminescence enhancement. It also displays excellent sensitivity with a detection limit as low as 89 ng/mL and fast response to TDGA within 4 min, while refraining from the interference of other coexisting species in urine. Such good sensing performance enables the nanoprobe to practically monitor TDGA levels in human urine. Moreover, a portable urine dipstick based on the sensor is developed to conveniently evaluate individuals' intoxication degree of VCM. This fast, sensitive, and selective nanoprobe has promising potential to be a useful tool for point-of-care diagnosis of disease associated with VCM exposure.
Mercapturic acids (MAs) are metabolic end products formed from conjugates between glutathione and electrophilic compounds. MAs are, therefore, suitable biomarkers of exposure to toxicants, which are either electrophiles by themselves or metabolized to electrophilic intermediates. We developed and validated two LC-MS/MS methods which allow the complementary, rapid, and sensitive determination of MAs derived from acrolein, acrylamide, acrylonitrile, benzene, 1,3-butadiene, crotonaldehyde, N,N-dimethylformamide, ethylene, ethylene oxide, vinyl chloride, propylene oxide, styrene, toluene as well as methylating and ethylating agents. Since separate determinations of single or small groups of MAs are time-consuming and expensive, we multiplexed several individual methods into two LC-MS/MS methods covering 18 individual mercapturic acids. Method validation according to FDA guidelines showed excellent results in terms of robustness, accuracy, and sensitivity of the methods. Moreover, the use of a minimal, simple, and straightforward sample cleanup procedure further accelerated the analytical workflow, which allows a time- and cost-efficient analysis of up to 18 MAs derived from various toxicants in environmental levels. The methods were applied to urine samples derived from a strictly diet-controlled clinical study, including 25 smoking and 25 non-smoking subjects. Significant increase in the urine concentrations in smokers as compared to non-smokers (p<0.01; Student t test) was observed for 13 individual MAs. Moreover, a dose dependence was obtained for the majority of the analytes. In conclusion, the newly developed assays represent a powerful tool for the fast and reliable quantification of 18 MAs in clinical studies. A first method application suggests several suitable biomarkers for nine relevant toxicants in tobacco smoke.
Detection of human exposure to electrophilic compounds by assay of thioether detoxication products in urine.

Storage Conditions

Vinyl chloride should be stored in cool well-ventilated areas, out of direct sunlight. It is usually stored under pressure and handled as a liquid. It must be kept away from sparks, flames and other ignition sources.
Store in cool, dry, well-ventilated location. Separate from oxidizing materials. /Vinyl chloride, inhibited/
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Vinyl chloride must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), since violent reactions occur. Sources of ignition, such as smoking and open flames, are prohibited where vinyl chloride is handled, used, or stored. Metal containers involving the transfer of 5 gallons of vinyl chloride should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of vinyl chloride. Wherever vinyl chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.
Containers of vinyl chloride shall be legibly labeled either: VINYL CHLORIDE: EXTREMELY FLAMMABLE GAS UNDER PRESSURE: CANCER SUSPECT AGENT or ... with the additional legend CANCER-SUSPECT AGENT applied near the label or placard.
For more Storage Conditions (Complete) data for Vinyl chloride (6 total), please visit the HSDB record page.
FOR THOSE...MATERIALS WHICH MAY PYROLYZE AT LOW TEMP, STORAGE & HANDLING CONDITIONS MUST ENSURE THAT TEMP OF MATERIAL IS MAINTAINED BELOW CRITICAL VALUE...
IT IS IMPORTANT TO ENSURE THAT STORAGE AREAS FOR FOAM RESINS ARE KEPT FREE OF PAPER OR TEXTILE WHICH COULD BE IGNITED BY SMOULDERING OBJECT & THEN ACT AS FUSE TO CARRY FIRE TO FOAM PRODUCT. /FOAM RESINS/
...INSTALLATION OF SPRINKLER SYSTEM IN WAREHOUSE USED FOR STORING FOAM RESINS IS ADVISABLE PRECAUTIONARY MEASURE BUT ABOVE-AVERAGE DENSITY OF SPRINKLER HEADS IS NECESSARY. /FOAM RESINS/

Interactions

Groups each of 25-35 bred Sprague Dawley rats were exposed to vinyl chloride (500 and 2,500 ppm) for 7 hrs daily on days 6-15 of gestation. Some of the mice in the high dose group were given ethanol (15%) in their drinking water on day 6-15 of gestation. The rats were sacrificed on day 21 of gestation and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations and intrauterine deaths. At the highest dose levels there was significant increase in absolute and relative liver weight. The effect was more pronounced in the group also exposed to ethanol. There was no significant effect on litter size, the number of implantation sites/dam or incidence of absorption in any of the exposed animals. Fetal body weight and crown-rump length were significantly reduced in the 2,500 ppm group in combination with ethanol, but not in the 2500 ppm vinyl chloride alone group. However decreased fetal body weight was observed in rats exposed to 500 ppm vinyl chloride. Unilateral and bilateral dilated uterers were observed in litters of rats exposed to 2500 ppm vinyl chloride. No increase in the incidence of skeletal anomalies were observed in litters of rats exposed to 2500 ppm vinyl chloride. However, rats exposed to both 2500 ppm vinyl chloride and ethanol, showed a significant increase in incidence of spurs, and missing centra of the cervical vertebrae.
Groups each of 15 to 20 bred rabbits (New Zealand) were exposed to 500, or 2500 ppm vinyl chloride for 7 hrs daily on days 6-18 of gestation. Some of the rabbits in the higher dose groups were also exposed to 15% ethanol in their drinking water (days 6-18). On day 29 of gestation the pregnant rabbits were sacrificed, and the fetuses examined for visceral and skeletal abnormalities. The dams were examined for corpora lutea, implantations, and intrauterine deaths. There was no effect on maternal weight gain or liver weight or food consumption in rabbits exposed to 2500 ppm vinyl chloride alone, but those exposed to a combination of vinyl chloride and alcohol showed a significant decrease in weight gain and food consumption. Exposure to vinyl chloride alone did not cause any change in the incidence of reabsorptions, but exposure to vinyl chloride plus ethanol caused a marked increase in the number of resorption. There were no differences in fetal body weight or crown-rump length in the exposed group. Delayed ossification was observed at all dose levels.
Sprague-dawley male rats received either 5% ethanol in drinking water or drinking water only for 4 weeks prior to beginning inhalation of 600 ppm vinyl chloride for 4 hr/day on 5 days/wk for 12 mo. After 60 weeks from the first vinyl chloride exposure, liver tumors were found in 75% of the vinyl chloride-ethanol rats and in 38% of the vinyl chloride-only group.
Vinyl chloride exerts a protective effect on hepatotoxicity when admin with vinylidene chloride.
For more Interactions (Complete) data for Vinyl chloride (8 total), please visit the HSDB record page.

Stability Shelf Life

An unstable polyperoxide is apparently formed in vinyl chloride through oxidation by atmospheric oxygen in the presence of any of a variety of contaminants. Storage under these conditions for a long period increases the concentration of unstable polyperoxide to hazardous levels.
Long-term exposure to air may result in formation of peroxides that can initiate explosive polymerization of the chloride.
STABILIZERS ARE NECESSARY TO PREVENT DISCOLORATION FROM EXPOSURE TO LIGHT OR HEAT
AT ORDINARY TEMPERATURES IT MAY UNDERGO SLOW DEHALOGENATION WITH EVOLUTION OF HYDROGEN CHLORIDE

Dates

Last modified: 08-15-2023
1: Featherstone PJ, Ball CM, Westhorpe RN. The evolution of the polyvinyl chloride endotracheal tube. Anaesth Intensive Care. 2015 Jul;43(4):435-6. PubMed PMID: 26099776.
2: Wu Q, Zhang N, Shen Y, Jia Y, Lei W. Influence of polyvinyl chloride infusion extension tube on propofol injection pain: a randomised controlled study. Eur J Anaesthesiol. 2014 Dec;31(12):663-8. doi: 10.1097/EJA.0000000000000081. PubMed PMID: 24752322; PubMed Central PMCID: PMC4227616.
3: D'iakovich OA. [Evaluating risk of health disorders in workers engaged into polyvinyl chloride, vinyl chloride and caustic soda production (according to data collected by polls)]. Med Tr Prom Ekol. 2014;(5):22-6. Russian. PubMed PMID: 25335423.
4: Taranenko NA, Meshakova NM, Zhurba OM, Telezhkin VV. [On the problem of the study of the chemical air pollution with chlororganic hydrocarbons at productions of polyvinyl chloride and epichlorohydrin]. Gig Sanit. 2014 Jul-Aug;(4):47-51. Russian. PubMed PMID: 25842495.
5: Ali MI, Ahmed S, Robson G, Javed I, Ali N, Atiq N, Hameed A. Isolation and molecular characterization of polyvinyl chloride (PVC) plastic degrading fungal isolates. J Basic Microbiol. 2014 Jan;54(1):18-27. doi: 10.1002/jobm.201200496. Epub 2013 May 20. PubMed PMID: 23686796.
6: Than KY, Li TS. Simple sterile polyvinyl chloride for nail reconstruction. Am Surg. 2014 Nov;80(11):E300-1. PubMed PMID: 25347484.
7: Wang C, Wang H, Fu J, Zhang L, Luo C, Liu Y. Flotation separation of polyvinyl chloride and polyethylene terephthalate plastics combined with surface modification for recycling. Waste Manag. 2015 Nov;45:112-7. doi: 10.1016/j.wasman.2015.07.053. Epub 2015 Aug 4. PubMed PMID: 26253330.
8: Chen Y, Wang XY, Huang YC, Zhao GQ, Lei YJ, Ye LH, Huang QB, Duan WS. Study on the Structure of Candida Albicans-Staphylococcus Epidermidis Mixed Species Biofilm on Polyvinyl Chloride Biomaterial. Cell Biochem Biophys. 2015 Nov;73(2):461-468. doi: 10.1007/s12013-015-0672-y. PubMed PMID: 27352339.
9: Seo H, Lee K, Jhang KY. In-line ultrasonic monitoring for sediments stuck on inner wall of a polyvinyl chloride pipe. ScientificWorldJournal. 2014;2014:731621. doi: 10.1155/2014/731621. Epub 2014 Aug 28. PubMed PMID: 25243223; PubMed Central PMCID: PMC4163337.
10: Kregiel D, Berlowska J, Mizerska U, Fortuniak W, Chojnowski J, Ambroziak W. Chemical modification of polyvinyl chloride and silicone elastomer in inhibiting adhesion of Aeromonas hydrophila. World J Microbiol Biotechnol. 2013 Jul;29(7):1197-206. doi: 10.1007/s11274-013-1282-8. Epub 2013 Feb 10. PubMed PMID: 23397109; PubMed Central PMCID: PMC3683143.
11: Amar A, Parisi AV. Spectral response of solvent-cast polyvinyl chloride (PVC) thin film used as a long-term UV dosimeter. J Photochem Photobiol B. 2013 Aug 5;125:115-20. doi: 10.1016/j.jphotobiol.2013.05.012. Epub 2013 Jun 10. PubMed PMID: 23811159.
12: Bell SF, Morris NG, Rao A, Wilkes AR, Goodwin N. A randomised crossover trial comparing a single-use polyvinyl chloride laryngeal mask airway with a single-use silicone laryngeal mask airway. Anaesthesia. 2012 Dec;67(12):1337-42. doi: 10.1111/anae.12004. Epub 2012 Sep 28. PubMed PMID: 23020699.
13: Uriarte SA, Fernández-Nieto M, Sastre J. Occupational asthma due to polyvinyl chloride and methyl methacrylate in a plumber. J Investig Allergol Clin Immunol. 2013;23(6):437-8. PubMed PMID: 24459822.
14: Chen WD, Hou KY, Chen P, Li FL, Zhao WD, Cui HP, Hua L, Xie YY, Li HY. [Real-time analysis of polyvinyl chloride thermal decomposition/combustion products with single photon ionization/photoelectron ionization online mass spectrometer]. Huan Jing Ke Xue. 2013 Jan;34(1):34-8. Chinese. PubMed PMID: 23487915.
15: Song GW, Ban GY, Nam YH, Park HS, Ye YM. Case report of occupational asthma induced by polyvinyl chloride and nickel. J Korean Med Sci. 2013 Oct;28(10):1540-2. doi: 10.3346/jkms.2013.28.10.1540. Epub 2013 Sep 25. PubMed PMID: 24133363; PubMed Central PMCID: PMC3792612.
16: Witjes JA, Del Popolo G, Marberger M, Jonsson O, Kaps HP, Chapple CR. A multicenter, double-blind, randomized, parallel group study comparing polyvinyl chloride and polyvinyl chloride-free catheter materials. J Urol. 2009 Dec;182(6):2794-8. doi: 10.1016/j.juro.2009.08.047. Epub 2009 Oct 17. PubMed PMID: 19837425.
17: Guardiola JJ, Beier JI, Falkner KC, Wheeler B, McClain CJ, Cave M. Occupational exposures at a polyvinyl chloride production facility are associated with significant changes to the plasma metabolome. Toxicol Appl Pharmacol. 2016 Dec 15;313:47-56. doi: 10.1016/j.taap.2016.10.001. Epub 2016 Oct 17. PubMed PMID: 27765658; PubMed Central PMCID: PMC5712227.
18: Gabriel M, Strand D, Vahl CF. Cell adhesive and antifouling polyvinyl chloride surfaces via wet chemical modification. Artif Organs. 2012 Sep;36(9):839-44. doi: 10.1111/j.1525-1594.2012.01462.x. Epub 2012 Jul 2. PubMed PMID: 22747750.
19: Anwar MS, Kapri A, Chaudhry V, Mishra A, Ansari MW, Souche Y, Nautiyal CS, Zaidi MG, Goel R. Response of indigenously developed bacterial consortia in progressive degradation of polyvinyl chloride. Protoplasma. 2016 Jul;253(4):1023-32. doi: 10.1007/s00709-015-0855-9. Epub 2015 Aug 1. PubMed PMID: 26231814.
20: Kobayashi S, Hayashi T, Asakura M, Hamajima S, Sato Y, Sasaki K, Okabe E, Kawase M, Ando M, Kawai T, Noguchi T. Enhanced bioactivity of polyvinylidene chloride films using argon ion bombardment for guided bone regeneration. J Mater Sci Mater Med. 2014 Sep;25(9):2049-57. doi: 10.1007/s10856-014-5243-z. Epub 2014 Jun 4. PubMed PMID: 24893861.

Explore Compound Types